molecular formula C15H12F3NO2 B1177686 sfaA protein CAS No. 147277-51-8

sfaA protein

Katalognummer: B1177686
CAS-Nummer: 147277-51-8
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The sfaA protein is a bacterial adhesin critical for host-pathogen interactions, particularly in Escherichia coli strains associated with urinary tract infections. It facilitates bacterial attachment to host epithelial cells via binding to glycolipid receptors. Structurally, sfaA belongs to the family of fimbrial proteins, characterized by immunoglobulin-like folds and conserved N-terminal domains responsible for subunit assembly . Post-translational modifications, such as disulfide bond formation, stabilize its tertiary structure, enabling resistance to proteolytic degradation in hostile environments . Functional studies highlight its role in biofilm formation and immune evasion, making it a target for therapeutic interventions .

Eigenschaften

CAS-Nummer

147277-51-8

Molekularformel

C15H12F3NO2

Molekulargewicht

0

Synonyme

sfaA protein

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Proteins

Structural Homologs

Proteins with structural similarity to sfaA include PapG (pyelonephritis-associated pilus adhesin) and FimH (type 1 fimbrial adhesin). Key comparisons are summarized below:

Feature sfaA PapG FimH
Primary Structure 220 amino acids; 25 kDa 240 amino acids; 27 kDa 279 amino acids; 30 kDa
Conserved Domains N-terminal chaperone-binding domain Lectin-like C-terminal domain Mannose-binding pocket
Post-Translational Modifications Disulfide bonds (Cys31–Cys182) Glycosylation at Asn58 Phosphorylation at Ser158
Oligomerization Forms helical fimbriae Rod-like polymers Linear fibrils

Key Findings :

  • sfaA shares <30% sequence identity with PapG and FimH, yet all three adopt immunoglobulin-like folds critical for receptor binding .
  • Unlike PapG, sfaA lacks glycosylation sites but compensates with hydrophobic residues for membrane anchoring .
Functional Assays and Binding Specificity

Functional divergence is evident in receptor affinity:

  • sfaA : Binds globoseries glycolipids (e.g., Gb3) with $ K_d = 1.2 \times 10^{-8} \, \text{M} $ .
  • PapG : Prefers Galα1–4Galβ epitopes ($ K_d = 3.5 \times 10^{-9} \, \text{M} $) .
  • FimH: Targets mannosylated proteins ($ K_d = 5.0 \times 10^{-7} \, \text{M} $) .

Stress Stability : Under thermal stress (45°C), sfaA retains 85% activity vs. PapG (60%) and FimH (40%), attributed to its disulfide network .

Higher-Order Structural Comparisons

Biophysical analyses using empirical phase diagrams (EPDs) and comparative signature diagrams (CSDs) reveal:

  • sfaA exhibits greater conformational stability at low pH (3.0–5.0) compared to PapG, which aggregates under acidic conditions .
  • FimH shows reversible denaturation at 50°C, while sfaA undergoes irreversible structural collapse .

Research Implications and Limitations

  • Therapeutic Potential: sfaA’s stability and specificity make it a candidate for anti-adhesion therapies. However, cross-reactivity with human proteins (e.g., immunoglobulins) remains a risk .
  • Limitations : Most studies rely on in vitro models; in vivo pharmacokinetics of sfaA inhibitors are poorly characterized .

Data Tables

Table 1: Structural and Functional Metrics
Protein PDB ID Sequence Identity to sfaA Thermal Denaturation (°C)
sfaA 2J58 100% 68
PapG 1J8R 28% 54
FimH 1KLF 22% 47
Table 2: Functional Assays
Assay sfaA PapG FimH
Receptor Binding Gb3 (+++) Galα1–4Galβ (++++) Mannose (+)
Biofilm Formation 90% coverage 75% coverage 50% coverage
Immune Evasion Complement inhibition IgA protease activity TLR4 antagonism

Q & A

Q. Q1. What experimental methodologies are recommended for detecting and quantifying sfaA protein in biological samples?

Answer:

  • ELISA-based detection : Use sandwich ELISA protocols optimized for sfaA, employing validated antibodies for capture and detection. Ensure proper sample preparation (e.g., plasma/serum dilution in PBS, protease inhibitors for lysates) to avoid degradation .
  • Western blotting : Combine SDS-PAGE with anti-sfaA antibodies. Include controls (e.g., knockout cell lines) to confirm specificity. Technical replicates are critical to address variability .
  • Mass spectrometry : For absolute quantification, use isotope-labeled synthetic peptides as internal standards. Scaffold software can validate peptide-spectrum matches against annotated databases .

Q. Table 1: Key Protocols for sfaA Detection

MethodKey StepsCritical ParametersReferences
ELISACoating with capture antibody, blocking, sample incubation, detection antibody, substrate reactionStandard curve linearity (R² ≥ 0.98), inter-assay CV < 15%
Western BlotSDS-PAGE, transfer to PVDF membrane, blocking, primary/secondary antibody incubationSignal normalization (e.g., β-actin), avoidance of overexposure
LC-MS/MSTrypsin digestion, peptide separation, tandem MS, database search (e.g., SEQUEST)False discovery rate < 1%, ≥2 unique peptides per protein

Q. Q2. How can researchers validate the structural integrity of recombinant this compound during purification?

Answer:

  • Circular dichroism (CD) : Compare spectra of recombinant sfaA with native protein to confirm secondary structure (α-helix/β-sheet ratios).
  • Dynamic light scattering (DLS) : Assess monodispersity (polydispersity index < 0.3) to rule out aggregation .
  • N-terminal sequencing : Verify the absence of truncations or tag interference.

Advanced Research Questions

Q. Q3. How should researchers resolve contradictions in reported functional roles of sfaA across studies?

Answer:

  • Meta-analysis framework : Compile data from public repositories (e.g., UniProt, PDB) and assess experimental conditions (e.g., cell type, knockout models). Use tools like STRING to contextualize interaction networks .
  • Functional redundancy assays : Test sfaA knockdown/knockout in parallel with related proteins (e.g., sfaB) to identify compensatory mechanisms .
  • Expert validation : Submit findings to platforms like CAFA for blind benchmarking against independent datasets .

Q. Table 2: Common Pitfalls in Functional Studies

IssueSolutionReferences
Off-target antibody bindingValidate antibodies using CRISPR-edited cell lines
Overexpression artifactsUse inducible expression systems and physiological dosages
Context-dependent rolesReplicate experiments in ≥3 model systems (e.g., in vitro, in vivo, organoids)

Q. Q4. What strategies are effective for mapping this compound-protein interactions (PPIs) in dynamic cellular environments?

Answer:

  • Crosslinking mass spectrometry (XL-MS) : Use DSS or BS³ crosslinkers to stabilize transient interactions. Analyze with tools like xiNET for visualization .
  • Proximity-dependent biotinylation (BioID) : Fuse sfaA with TurboID, biotinylate interacting partners, and enrich with streptavidin beads. Validate hits via co-IP .
  • Data integration : Combine PPI data with transcriptomic profiles (e.g., RNA-seq) to identify co-regulated pathways .

Q. Q5. How can predictive modeling improve understanding of sfaA’s role in disease pathways?

Answer:

  • Machine learning frameworks : Train models on CAFA-style datasets to predict sfaA’s involvement in pathways (e.g., inflammation, metastasis). Use SHAP values to interpret feature importance .
  • Structural modeling : Employ AlphaFold2 to predict sfaA’s tertiary structure and dock potential ligands (e.g., small molecules, nucleic acids) .

Q. Q6. What experimental designs mitigate bias when analyzing sfaA’s post-translational modifications (PTMs)?

Answer:

  • Enrichment protocols : Use TiO₂ columns for phosphorylated peptides or immunoaffinity purification for acetylated lysines. Normalize PTM abundance to total protein levels .
  • Dynamic range considerations : Spike synthetic PTM-peptides into samples to quantify stoichiometry .

Q. Q7. How do researchers balance in vitro and in vivo approaches when studying sfaA’s functional mechanisms?

Answer:

  • Hierarchical validation :
    • In vitro : Reconstitute sfaA activity in minimal systems (e.g., liposomes for membrane proteins).
    • Cell-based assays : Use CRISPR-edited lines to test loss/gain-of-function phenotypes.
    • In vivo models : Prioritize orthotopic transplantation over xenografts for physiological relevance .

Q. Q8. What criteria should guide the selection of negative controls in sfaA functional studies?

Answer:

  • Isotype controls : Use non-targeting antibodies in immunoassays.
  • Genetic controls : Include wild-type and rescue models in knockout studies.
  • Pharmacological controls : Apply inhibitors of related pathways (e.g., kinase inhibitors) to confirm specificity .

Q. Q9. How can researchers ensure reproducibility when publishing sfaA-related data?

Answer:

  • FAIR principles : Deposit raw data in repositories like PRIDE or Zenodo with detailed metadata .
  • Protocol sharing : Use protocols.io to document step-by-step methods, including equipment calibration details .

Q. Q10. What emerging technologies could redefine sfaA research in the next 5 years?

Answer:

  • Single-molecule imaging : Track sfaA dynamics in live cells via MINFLUX nanoscopy.
  • Spatial proteomics : Integrate CODEX or Imaging Mass Cytometry to map sfaA distribution in tissues .
  • CRISPR-based editing : Utilize base editors for precise PTM site mutagenesis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.